6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
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Overview
Description
The compound 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic molecule that features a triazine core, a piperazine ring, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzodioxole and piperazine intermediates. The key steps include:
Formation of the Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde to form the benzodioxole ring.
Synthesis of the Piperazine Intermediate: The benzodioxole intermediate is then reacted with piperazine to form the piperazine derivative.
Formation of the Triazine Core: The piperazine derivative is then reacted with cyanuric chloride to form the triazine core.
Final Coupling Reaction: The triazine core is then coupled with 3-chloro-4-methylphenylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the triazine core, leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Dihydrotriazine derivatives.
Substitution: Substituted derivatives at the chloro and methyl positions.
Scientific Research Applications
Medicinal Chemistry: It is being investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound can be used as a tool to study the biological pathways and molecular targets it interacts with.
Chemical Biology: It can be used to probe the structure-activity relationships of similar compounds and to develop new therapeutic agents.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to the disruption of key biological pathways, such as those involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-7H-purine: This compound shares the benzodioxole and piperazine moieties but has a purine core instead of a triazine core.
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: This compound has a pyrimidine core and similar structural features.
Uniqueness
The uniqueness of 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of structural features, which confer unique biological activity and potential therapeutic applications. The presence of the triazine core, in particular, distinguishes it from other similar compounds and contributes to its unique mechanism of action.
Properties
Molecular Formula |
C23H26ClN7O2 |
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Molecular Weight |
467.9 g/mol |
IUPAC Name |
6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C23H26ClN7O2/c1-15-2-4-17(11-18(15)24)26-23-28-21(27-22(25)29-23)13-31-8-6-30(7-9-31)12-16-3-5-19-20(10-16)33-14-32-19/h2-5,10-11H,6-9,12-14H2,1H3,(H3,25,26,27,28,29) |
InChI Key |
GCAQITKQIFCUJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5)Cl |
Origin of Product |
United States |
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